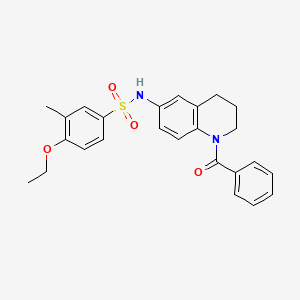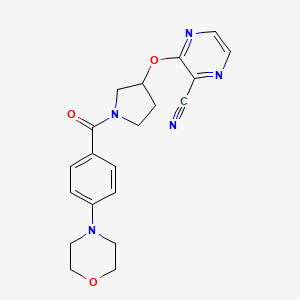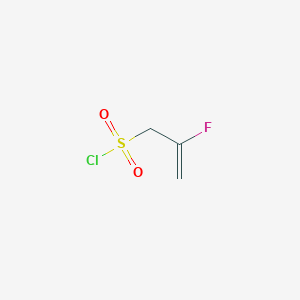
3-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The compound contains several functional groups, including a tetrahydroquinazoline ring, a thioxo group, a carboxamide group, and a cyclohexenyl group. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties, like solubility, melting point, and boiling point, can be predicted based on the types of functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Quinazoline derivatives are synthesized through various methods involving key intermediates like cyclohexanone and benzylidenemalononitrile. The synthesis processes explore the reactivity of these intermediates towards different reagents, leading to the formation of compounds with potential antimicrobial activity (Elkholy & Morsy, 2006). Similarly, studies have developed methods for synthesizing quinazoline derivatives that demonstrate significant antibacterial activities, suggesting their potential utility in addressing various bacterial infections (Desai, Shihora, & Moradia, 2007; Patel & Patel, 2010).
Biological Activities
The antimicrobial and antifungal activities of quinazoline derivatives have been a significant focus of research. These compounds have been tested against a variety of microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Furthermore, the exploration of quinazoline-based derivatives as dual inhibitors for tyrosine kinases in cancer therapy highlights the compound's significance in medicinal chemistry and oncology (Riadi et al., 2021).
Potential for Cancer Treatment
Quinazoline derivatives have been investigated for their antiproliferative activities against cancer cell lines. Research has shown that certain quinazoline compounds exhibit inhibitory activities against enzymes like VEGFR-2 and EGFR tyrosine kinases, which are crucial targets in cancer therapy (Riadi et al., 2021). This suggests their potential as effective anti-cancer agents, offering new avenues for the development of cancer treatments.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-amino-4-phenethyl-1,2,3,4-tetrahydroquinazoline-3,7-dione with 2-(cyclohex-1-en-1-yl)ethyl isothiocyanate followed by reduction of the resulting thioamide to the corresponding amine and subsequent acylation with N-phenethyl-7-bromo-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxamide.", "Starting Materials": [ "2-amino-4-phenethyl-1,2,3,4-tetrahydroquinazoline-3,7-dione", "2-(cyclohex-1-en-1-yl)ethyl isothiocyanate", "N-phenethyl-7-bromo-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxamide" ], "Reaction": [ "Condensation of 2-amino-4-phenethyl-1,2,3,4-tetrahydroquinazoline-3,7-dione with 2-(cyclohex-1-en-1-yl)ethyl isothiocyanate in the presence of a base such as triethylamine or sodium hydride to form the corresponding thioamide.", "Reduction of the thioamide with a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine.", "Acylation of the amine with N-phenethyl-7-bromo-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) and a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to form the final compound." ] } | |
CAS-Nummer |
403728-33-6 |
Molekularformel |
C25H27N3O2S |
Molekulargewicht |
433.57 |
IUPAC-Name |
3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H27N3O2S/c29-23(26-15-13-18-7-3-1-4-8-18)20-11-12-21-22(17-20)27-25(31)28(24(21)30)16-14-19-9-5-2-6-10-19/h1,3-4,7-9,11-12,17H,2,5-6,10,13-16H2,(H,26,29)(H,27,31) |
InChI-Schlüssel |
ARSAXROEUIKNGF-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2776688.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2776689.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2776691.png)
![3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2776692.png)

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2776696.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2776698.png)
![1-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2776699.png)

![N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide](/img/structure/B2776704.png)
![ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE](/img/structure/B2776705.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2776707.png)

